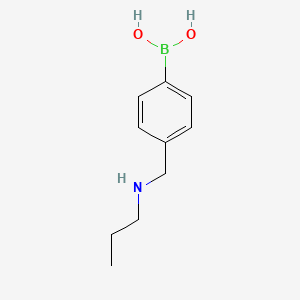

4-Propylaminomethylphenylboronic acid

Description

This compound is primarily used in research settings, particularly in organic synthesis and materials science.

Properties

IUPAC Name |

[4-(propylaminomethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO2/c1-2-7-12-8-9-3-5-10(6-4-9)11(13)14/h3-6,12-14H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIJHXQMAMAZBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNCCC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propylaminomethylphenylboronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with propylamine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF). The mixture is heated under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Propylaminomethylphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding borane derivative.

Substitution: The propylaminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: Borane derivatives.

Substitution: Various substituted phenylboronic acids.

Scientific Research Applications

4-Propylaminomethylphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Propylaminomethylphenylboronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This interaction is facilitated by the boronic acid group, which can form cyclic esters with diols. This property is exploited in various applications, including drug delivery and sensing .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares substituents, molecular weights, and key properties of 4-propylaminomethylphenylboronic acid with analogs:

Physicochemical Properties

- Solubility: The propylaminomethyl group improves water solubility compared to non-polar substituents (e.g., methylthio in ). However, it is less hydrophilic than 4-carboxyphenylboronic acid () due to the absence of an ionizable carboxyl group. The methoxy group in 4-methoxyphenylboronic acid enhances solubility in polar solvents , while sulfonamide derivatives () exhibit moderate solubility in aqueous-organic mixtures.

- Reactivity: The boronic acid group’s pKa (~8–10) is influenced by substituents. Electron-withdrawing groups (e.g., -SO₂- in ) lower pKa, increasing acidity and diol-binding affinity. The propylaminomethyl group’s electron-donating nature may slightly raise pKa, reducing reactivity with diols compared to fluorinated analogs () . The primary amine in this compound allows for conjugation via Schiff base formation or amide coupling, unlike inert groups (e.g., methoxy) .

Biological Activity

4-Propylaminomethylphenylboronic acid (PAB) is a boronic acid derivative that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by its boronic acid functional group, which is known for its ability to interact with various biological molecules. Its chemical structure can be described as follows:

- Molecular Formula : CHBNO

- CAS Number : 102712-19-6

The presence of the propylamino group enhances its solubility and biological reactivity.

The biological activity of PAB is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can modulate the activity of glycoproteins and other biomolecules.

Target Interactions:

- Enzyme Inhibition : PAB has been shown to inhibit certain enzymes by binding to their active sites.

- Receptor Modulation : It may also act as a modulator for various receptors involved in metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Antimicrobial Activity :

- PAB has demonstrated efficacy against various bacterial strains, suggesting potential use in treating infections.

- Preliminary studies indicate that it may disrupt bacterial cell walls or interfere with metabolic pathways.

-

Anticancer Properties :

- Studies have shown that PAB can inhibit the growth of cancer cell lines, including colon carcinoma.

- The mechanism may involve apoptosis induction and cell cycle arrest.

-

Neuropharmacological Effects :

- Emerging evidence suggests that PAB may influence neurotransmitter systems, potentially offering antidepressant or anxiolytic properties.

Case Study: Anticancer Activity

A study conducted on the effects of PAB on colon cancer cell lines revealed significant cytotoxicity. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death. The results are summarized in Table 1 below.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-15 (Colon) | 15 | Induction of apoptosis via caspase activation |

| HT-29 (Colon) | 20 | Cell cycle arrest at G1 phase |

Mechanistic Studies

Further mechanistic studies have identified specific pathways affected by PAB. For instance, it was observed that PAB enhances the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors in treated cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.